1-Benzyl-1,2,3,6-tetrahydropyridine
Overview
Description
1-Benzyl-1,2,3,6-tetrahydropyridine is a chemical compound that is part of the tetrahydropyridine class, which is known for its interesting biological activities and stereochemistry. The compound has been the subject of various synthetic methods and chemical reactions due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine derivatives has been explored through several pathways. One method involves the reduction of 1-benzylpyridinium salts with sodium borohydride, followed by reactions that lead to the displacement of the benzyl group and the formation of 1-phenoxycarbonyl or 1-chlorocarbonyl tetrahydropyridines. These compounds can then be hydrolyzed to form 1,2,5,6-tetrahydropyridines . Another approach includes the reaction of 4-aryl-1,2,3,6-tetrahydropyridinium quaternary salts with NaH, which generates N-ylides that can rearrange to form substituted pyrrolidines or 1H-tetrahydroazepine derivatives . Additionally, Morita–Baylis–Hillman acetates of α,β-unsaturated aldehydes have been used to synthesize tetrahydropyridine-3-carboxylic acids through intramolecular 1,6-conjugate addition .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-1,2,3,6-tetrahydropyridine derivatives has been determined using X-ray crystallography. The crystal structure of related compounds, such as 2,4,4,6-tetraphenyl-1,4-dihydropyridine, reveals a flat twisted boat conformation for the dihydropyridine ring, with various dihedral angles between the phenyl rings and the pyridine ring plane . The crystal structure of 1,3-dibenzyl-2-oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile shows a half-chair conformation for the tetrahydropyridine ring, with significant deviations of carbon atoms from the ring plane and various dihedral angles for the substituents, indicating the influence of substituent size on molecular conformation .
Chemical Reactions Analysis
1-Benzyl-1,2,3,6-tetrahydropyridine and its derivatives undergo a variety of chemical reactions. For instance, the reaction of 5-benzylidene-2,3,4,5-tetrahydropyridine with nucleophiles such as sodium tetrahydroborate and lithium tetrahydridoaluminate results in the formation of 1,2-adducts. Reactions with pyrrole and ethyl propiolate yield tricyclic and 1:2 adducts, respectively . The Stevens rearrangement of 1-benzyl-1,3,4-trimethyl-1,2,5,6-tetrahydropyridinium salts leads to the synthesis of cis-2-aryl-3-isopropenyl-1,3-dimethylpyrrolidines . Furthermore, 1-benzyl-3,5-bis[(E)-arylmethylidene] tetrahydropyridin-4(1H)-ones can condense with 6-aminouracils to form novel tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-1,2,3,6-tetrahydropyridine derivatives are influenced by their molecular structure and the nature of their substituents. The crystallographic analysis provides insights into the density and conformation of these compounds . The hydrogenation kinetics of a related compound, 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride, have been studied, revealing the influence of solvents and reaction conditions on the reaction rate and the importance of solvent hydrogen-bond acceptor ability .
Scientific Research Applications
Synthesis and Stereochemistry
1-Benzyl-1,2,3,6-tetrahydropyridines have been synthesized as multipurpose synthons for fine organic synthesis. They hold potential as antiviral compounds. Their synthesis involves rearrangement of 1-benzyl-3,4-epoxypiperidines, which are obtained from 1,2,5,6-tetrahydropyridines trifluoroacetates. This research offers insight into their stereochemistry and conformation analysis, highlighting their versatility in organic synthesis (Grishina et al., 2005).
Potential Anti-inflammatory Applications
Studies on 1,2,3,6-Tetrahydropyridines, including 1-benzyl variants, have noted their analgesic, anti-inflammatory, hyperglycemic, and hypoglycemic activities. These compounds have been synthesized through various chemical reactions, suggesting their potential utility in developing anti-inflammatory agents (Rao et al., 1995).
Crystal and Molecular Structures
The crystal and molecular structures of related compounds, such as 2,4,4,6-tetraphenyl-1,4-dihydropyridine and 4-benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine, have been determined. Understanding these structures is crucial for advancing the application of these compounds in various fields of chemistry and molecular science (Iwasaki et al., 1987).
Role in PARP-1 Inhibition
A study showed that a 4-phenyl-1,2,3,6-tetrahydropyridine fragment significantly enhances the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1). This discovery is important for the development of potent PARP-1 inhibitors, which have applications in cancer therapy and other medical fields (Ishida et al., 2005).
Anti-Plasmodial and Anti-Trypanosomal Activities
1-Benzyl tetrahydropyridin-4-ylidene ammonium salts have been shown to possess distinct antiplasmodial and antitrypanosomal activities, indicating their potential application in treating diseases like malaria and trypanosomiasis (Mohsin et al., 2019).
Biotransformation with Mycellar Fungi
Biotransformation of 1,2,5,6-tetrahydropyridines with strains of mycellar fungi, including Cunninghamella verticillata, has been explored. These fungi can oxidize 1,2,5,6-tetrahydropyridines into trans-diol, offering a biological approach to modify these compounds (Terentiev et al., 2003).
Catalytic Hydrogenation and Kinetic Studies
The catalytic hydrogenation of derivatives of 1,2,3,6-tetrahydropyridine has been studied, with research focusing on kinetics, solvent effects, and reaction conditions. This research contributes to understanding the chemical behavior and potential industrial applications of these compounds (Jelčić et al., 2016).
Synthesis of Novel Compounds
Research has been conducted on synthesizing novel compounds using 1-benzyl-1,2,3,6-tetrahydropyridine derivatives, exploring new chemical pathways and their potential applications in drug development and other fields (Ghandi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-benzyl-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-5,7-8H,6,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRJFTFGHZXRRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423621 | |
Record name | 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1,2,3,6-tetrahydropyridine | |
CAS RN |
40240-12-8 | |
Record name | 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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